molecular formula C19H25NO7 B2906421 (R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate CAS No. 1982363-77-8

(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

Cat. No. B2906421
CAS RN: 1982363-77-8
M. Wt: 379.409
InChI Key: MMMPGIMOTPAINZ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate, hereafter referred to as (R)-1-BMB, is an organic compound that has been studied extensively in both scientific research and in laboratory experiments. It is a chiral compound, meaning that it can exist in two forms, each of which has a different effect on the body. This compound has been used in a wide range of applications, from drug development to enzyme inhibition studies.

Scientific Research Applications

Dipeptide Synthesis

Boc-protected amino acids are used in the synthesis of dipeptides . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Organic Synthesis

Boc-protected amino acids are used in organic synthesis due to their multiple reactive groups . They can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N -terminus are chemically protected .

Synthesis of Amino Acid Ionic Liquids (AAILs)

Boc-protected amino acids are used in the synthesis of AAILs . A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) have been prepared .

Deprotection of N-Boc Group

The N-Boc group from a structurally diverse set of compounds can be selectively deprotected using oxalyl chloride in methanol . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Synthesis of Medicinally Active Compounds

Boc-protected amino acids are used in the synthesis of medicinally active compounds . For example, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds was applied to a hybrid, medicinally active compound FC1 .

Synthesis of Protected Amino Acids

Boc-protected amino acids are used in the synthesis of other protected amino acids . For example, the ionic liquids containing protected amino acids have been synthesized .

properties

IUPAC Name

1-O-benzyl 6-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMPGIMOTPAINZ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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